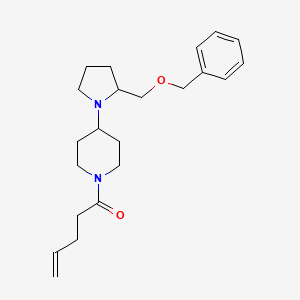
2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has received significant attention in scientific research due to its potential applications in medicine and biochemistry. This compound is commonly referred to as DSP-4 and is a selective neurotoxin that has been used in various studies to investigate the role of noradrenergic neurons in the brain.
作用機序
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that many similar compounds interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or kill cancer cells .
Biochemical Pathways
It’s known that similar compounds can affect a variety of biochemical pathways, leading to downstream effects such as the inhibition of viral replication, reduction of inflammation, or the killing of cancer cells .
Pharmacokinetics
It’s known that similar compounds can have a variety of pharmacokinetic properties, which can impact their bioavailability .
Result of Action
The compound 2,5-Dimethyl-N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has been found to increase monoclonal antibody production . It does this by suppressing cell growth and increasing both the cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
実験室実験の利点と制限
The use of DSP-4 in scientific research has several advantages, including its selectivity for noradrenergic neurons and its ability to induce long-lasting effects. However, there are also limitations to the use of DSP-4, including the potential for off-target effects and the need for careful dosing and administration to avoid unwanted side effects.
将来の方向性
There are many potential future directions for research on DSP-4 and its effects on noradrenergic neurons. These include investigating the role of noradrenergic neurons in various physiological and pathological processes, exploring the potential therapeutic applications of DSP-4 in the treatment of certain neurological disorders, and developing new and improved neurotoxins for use in scientific research. Additionally, further research is needed to better understand the long-term effects of DSP-4 on brain function and to develop strategies for minimizing its potential side effects.
合成法
The synthesis of DSP-4 involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with pyridine-3-sulfonyl chloride. The final step involves the reaction of the intermediate compound with N-methyl-N-(trimethylsilyl)acetamide to yield DSP-4.
科学的研究の応用
DSP-4 has been widely used in scientific research to investigate the role of noradrenergic neurons in various physiological and pathological processes. This compound has been shown to selectively destroy noradrenergic neurons in the brain, making it a valuable tool for studying the effects of noradrenaline depletion on behavior, cognition, and other physiological processes.
特性
IUPAC Name |
2,5-dimethyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-5-6-16(2)19(12-15)20(24)22-13-17-7-10-23(11-8-17)27(25,26)18-4-3-9-21-14-18/h3-6,9,12,14,17H,7-8,10-11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIRDJAZJYOQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-cyanothian-4-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2938482.png)
![2-(1-([1,1'-biphenyl]-3-ylsulfonyl)azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2938486.png)
![4-[(3S,4R)-3-Amino-4-methoxypyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2938488.png)
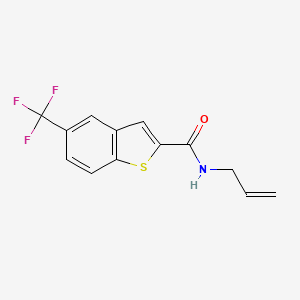
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2938490.png)
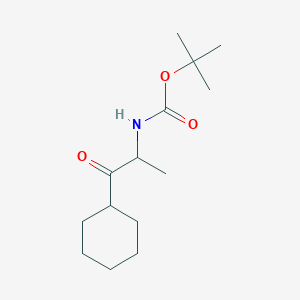
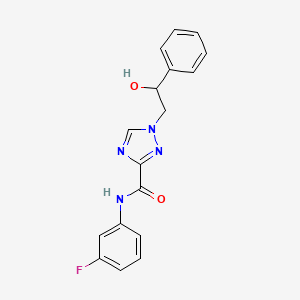
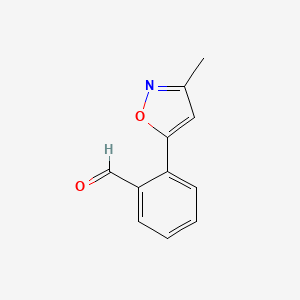
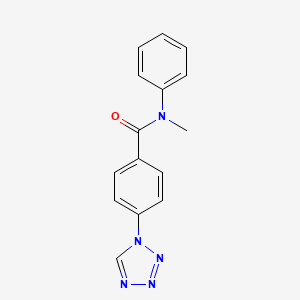
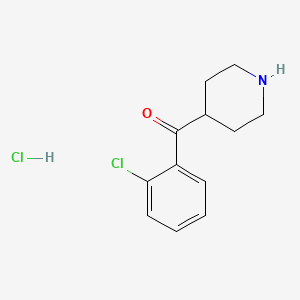
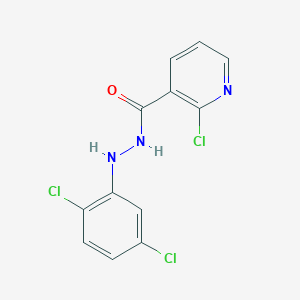
![(3,5-dinitrophenyl)[6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B2938500.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2938501.png)
